molecular formula C16H12F3N3S B5565826 4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol CAS No. 298687-03-3

4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B5565826
CAS RN: 298687-03-3
M. Wt: 335.3 g/mol
InChI Key: AYAYMNNHDDTQDQ-UHFFFAOYSA-N
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Description

The compound “4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), a benzyl group (a benzene ring attached to a CH2 group), a 1,2,4-triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), and a thiol group (an sulfur atom bonded to a hydrogen atom) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be quite electronegative, which could make the compound more reactive . The thiol group could also participate in various reactions, such as oxidation or the formation of disulfide bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence properties like solubility and boiling point .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Triazole Derivatives

Research has shown the synthesis of triazole derivatives, including compounds similar to 4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol, through cyclisation and condensation reactions. These synthesized compounds were confirmed using chromatographic and spectroscopic methods (Singh & Kandel, 2013).

Synthesis, Characterization, and Studies of New Heterocycles

Another study focused on the synthesis of new triazole-based heterocycles, highlighting the versatility of triazole compounds in the creation of a variety of chemical structures. The synthesized compounds exhibited significant biological activity, further emphasizing the potential of triazole derivatives in various applications (Sarhan et al., 2008).

Catalytic Applications

Catalyst Activation with Rhodium and Iridium Complexes

Triazole-based ligands, including those with structural similarities to 4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol, have been used to activate rhodium and iridium complexes for catalytic applications. These complexes demonstrated efficiency in the catalytic oxidation of alcohols and transfer hydrogenation of ketones (Saleem et al., 2014).

Corrosion Inhibition

Molecular-Level Understanding of Corrosion Inhibition

Triazole derivatives have been evaluated for their efficiency in inhibiting corrosion of metals in acidic media. The study provided insights into the relationship between molecular structures and inhibition efficiencies, highlighting the role of strategic placement of functional groups in enhancing corrosion inhibition (Gece & Bilgiç, 2012).

Antimicrobial and Anticancer Activities

Synthesis and Antibacterial Activity

Some derivatives of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized and investigated for their antibacterial activity. These studies underscore the potential of triazole compounds as effective agents in combating bacterial infections (Ghattas et al., 2016).

Anti-Cancer Activity of Fluorinated Triazoles

Research into fluorinated triazole derivatives has demonstrated their potential in exhibiting moderate to good antiproliferative activity against various cancerous cell lines, indicating the promise of such compounds in the development of anticancer drugs (Chowrasia et al., 2017).

Safety and Hazards

As with any chemical compound, handling “4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol” would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but could include risks associated with handling organic solvents, reactive chemicals, or potentially toxic substances .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied as a potential pharmaceutical or agrochemical .

properties

IUPAC Name

4-phenyl-3-[[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3S/c17-16(18,19)12-6-4-5-11(9-12)10-14-20-21-15(23)22(14)13-7-2-1-3-8-13/h1-9H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAYMNNHDDTQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128212
Record name 2,4-Dihydro-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-triazole-3-thiol

CAS RN

298687-03-3
Record name 2,4-Dihydro-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298687-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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